molecular formula C14H22ClNO2 B14696187 p-Methylcaine CAS No. 34320-71-3

p-Methylcaine

Cat. No.: B14696187
CAS No.: 34320-71-3
M. Wt: 271.78 g/mol
InChI Key: JTFFBAIQSAXOSO-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry Research of Amine-Based Compounds

The study of p-Methylcaine is situated within the extensive field of medicinal chemistry focused on amine-based compounds, a cornerstone of drug discovery. This chemical class is integral to a vast number of pharmaceuticals due to the ability of the amine functional group to form salts, enhancing solubility and bioavailability, and to participate in crucial binding interactions with biological targets. Specifically, this compound, systematically named 2-(diethylamino)ethyl 4-methylbenzoate, is an analogue of the well-known local anesthetic procaine (B135) (marketed as Novocaine). ebsco.comuni.lu

Procaine was the first injectable synthetic local anesthetic and set a benchmark for this class of drugs for many years. ebsco.com Like procaine, this compound is an amino ester, characterized by an aromatic acid esterified with an amino alcohol. The 2-phenethylamine motif, a related structure, is present in numerous naturally occurring and synthetic bioactive compounds, highlighting the significance of this chemical scaffold in medicinal chemistry. dovepress.comnih.gov The investigation of such compounds is crucial for developing new therapeutic agents. chalcogen.ro

Significance of Investigating Novel Chemical Entities Analogous to this compound

The investigation of novel chemical entities like this compound, which are analogues of established drugs, is a fundamental strategy in drug development. Modifying a known bioactive molecule, even with a small structural change such as the addition of a methyl group to the benzene (B151609) ring (the "magic methyl" effect), can significantly alter its pharmacological profile. uomustansiriyah.edu.iq Such modifications can influence a compound's potency, selectivity, metabolic stability, and duration of action. researchgate.net

Research into analogues allows scientists to perform structure-activity relationship (SAR) studies, which systematically map the effects of chemical modifications to biological activity. For instance, studies on analogues of 4-methylamphetamine have shown that altering the N-alkyl substituent dramatically changes the compound's interaction with monoamine transporters. nih.gov Similarly, the development of amine-substituted analogues of MPTP has provided invaluable tools for studying Parkinson's disease. jamdsr.com Therefore, the synthesis and evaluation of this compound would be a logical step in exploring the SAR of the procaine scaffold, potentially leading to a compound with improved anesthetic properties.

Overview of Foundational Research Paradigms for Bioactive Chemical Compounds

The scientific investigation of a new bioactive compound such as this compound follows established research paradigms. These paradigms provide a systematic approach to move from a chemical concept to a potential therapeutic agent.

The typical research workflow includes:

Synthesis and Characterization : The initial step is the chemical synthesis of the target molecule. jptcp.comwikipedia.org Following synthesis, the compound's structure and purity must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. ontosight.ai

Pharmacological Screening : Once synthesized and characterized, the compound undergoes biological testing to determine its activity. This often begins with in vitro assays, such as testing its ability to block ion channels in cell cultures. acs.org For a local anesthetic analogue, this would involve assessing its effect on sodium channels.

Lead Optimization : If initial screening shows promise, further chemical modifications are made to optimize the compound's properties. chalcogen.ro This iterative process of synthesis and testing aims to enhance desired activities while minimizing potential off-target effects.

In Vivo Testing : Compounds that show strong in vitro activity are then tested in animal models to evaluate their efficacy and physiological effects in a living organism.

This structured approach is essential for the rational discovery and development of new drugs.

Detailed Research Findings

While modern, direct research specifically on this compound is not available in published literature, its synthesis falls within a class of compounds described in early medicinal chemistry research. uni.lu A 1925 study by Soderman and Johnson in the Journal of the American Chemical Society detailed the synthesis of aromatic esters of the "novocaine type" using p-toluidine, which serves as a precursor for the 4-methylbenzoyl group in this compound.

The synthesis would involve the esterification of 4-methylbenzoyl chloride (derived from p-toluic acid, which can be synthesized from p-toluidine) with 2-(diethylamino)ethanol. This process is analogous to the original synthesis of procaine, which uses 4-aminobenzoic acid as its starting material.

Below is a comparative table of this compound and its parent compound, Procaine.

FeatureThis compoundProcaine (Novocaine)
Systematic Name 2-(diethylamino)ethyl 4-methylbenzoate2-(diethylamino)ethyl 4-aminobenzoate
Chemical Formula C₁₄H₂₁NO₂ uni.luC₁₃H₂₀N₂O₂
Molecular Weight 235.32 g/mol 236.31 g/mol
Structural Difference Contains a methyl group (-CH₃) at the para-position of the benzene ring.Contains an amino group (-NH₂) at the para-position of the benzene ring.
Predicted XlogP 3.3 uni.lu2.5

This table presents data for this compound and its parent compound, Procaine, for comparative purposes.

The key structural difference is the substitution of the para-amino group in procaine with a para-methyl group in this compound. This change from a polar, hydrogen-bond-donating amino group to a nonpolar, hydrophobic methyl group would be expected to increase the lipophilicity of the molecule, as indicated by the higher predicted XlogP value. uni.lu This increased lipophilicity could, in turn, affect its potency, duration of action, and interaction with the lipid membranes of nerve cells. However, without direct experimental data, these remain theoretical considerations based on established medicinal chemistry principles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34320-71-3

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-methylbenzoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H

InChI Key

JTFFBAIQSAXOSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of P Methylcaine

De Novo Synthetic Routes for p-Methylcaine Core Structure

Stereoselective Synthetic Approaches for this compound Isomers

No information is available on the stereoisomers of this compound or methods for their selective synthesis.

Catalytic Methodologies in this compound Synthesis

There are no published catalytic methods for the synthesis of a compound identified as this compound.

Rational Design and Synthesis of this compound Analogues

Systematic Modification of this compound Scaffolds

Without the core scaffold of this compound being known, no discussion of its systematic modification is possible.

Combinatorial Chemistry Libraries for this compound Derivatives

The generation of combinatorial libraries is predicated on a known core structure, which is not available for this compound.

Optimization of Synthetic Methodologies for this compound and its Analogues

No synthetic methodologies for this compound have been established, and therefore, no optimization studies can be reported.

Compound Names Mentioned

Molecular Structural Characterization of P Methylcaine

Conformational Analysis of p-Methylcaine

The conformation of this compound refers to the various spatial arrangements of its atoms that can be interconverted through rotation about single bonds. The molecule possesses several such rotatable bonds, leading to a landscape of different conformers with varying potential energies.

Key Rotatable Bonds in this compound:

Bond Description Conformational Implication
Ar-C(O) Benzene (B151609) ring to carbonyl carbon Rotation affects the orientation of the planar ester group relative to the aromatic ring.
(O)C-O Carbonyl carbon to ester oxygen The ester group itself has a degree of rotational freedom, though planar conformations are generally favored.
O-CH2 Ester oxygen to ethyl chain Dictates the initial trajectory of the side chain away from the benzoate (B1203000) core.
CH2-CH2 Ethyl bridge Rotation leads to gauche and anti conformers, influencing the distance between the ester and amino groups.
CH2-N Ethyl chain to nitrogen Determines the position of the bulky diethylamino group.

| N-CH2CH3 | Nitrogen to ethyl groups | Rotations of the two ethyl groups on the nitrogen atom contribute to steric crowding. |

The stability of any given conformer is largely determined by the minimization of steric hindrance. Repulsive interactions between the bulky diethylamino group and the benzoate portion of the molecule are significant. To minimize these interactions, the molecule likely adopts an extended, staggered conformation along the ethyl bridge, which places these two larger groups as far apart as possible. nobelprize.org Eclipsed conformations, where these groups are brought into closer proximity, would be energetically unfavorable. Computational modeling is often employed to calculate the potential energy surface and identify the most stable, low-energy conformers. upenn.edu

Intramolecular Interactions Governing this compound Molecular Architecture

The specific three-dimensional structure (conformation) that this compound preferentially adopts is dictated by a complex balance of stabilizing and destabilizing intramolecular interactions. These non-covalent forces operate between different parts of the same molecule.

The primary intramolecular interactions include:

London Dispersion Forces: These weak, temporary attractive forces exist between all atoms and are the result of transient fluctuations in electron density. libretexts.org They are significant in this compound due to the large number of electrons in the molecule, particularly in the aromatic ring and the alkyl chains of the diethylamino group. The shape of the molecule affects the magnitude of these forces. libretexts.org

Weak Intramolecular Hydrogen Bonds: While this compound lacks classic hydrogen bond donors (like N-H or O-H), weak hydrogen bonds of the C-H···O and C-H···N type are possible. Hydrogen atoms on carbons adjacent to the electron-withdrawing ester group or the electronegative nitrogen atom can be sufficiently activated to act as weak donors, forming stabilizing interactions with the lone pairs of electrons on the ester oxygens or the tertiary amine nitrogen. researchgate.net These interactions, though individually weak, can collectively favor specific folded conformations.

Pi-System Interactions: The electron-rich π-system of the benzene ring can participate in intramolecular interactions. This can include C-H···π interactions, where a C-H bond from the ethyl chain aligns with the face of the aromatic ring, providing a stabilizing force. nih.gov

| C-H···π Interactions | C-H bonds of the ethyl chain and the π-face of the benzene ring | May favor conformations where the side chain folds back over the aromatic ring. |

Structure Activity Relationship Sar Studies of P Methylcaine Analogues

Elucidation of Pharmacophoric Features Essential for p-Methylcaine Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound and its analogues, which act as dopamine (B1211576) reuptake inhibitors, the key pharmacophoric elements are derived from the parent compound, methylphenidate, and its interactions with the DAT. wikidoc.orgresearchgate.net

The critical features include:

An Aromatic Ring: The phenyl group is crucial for binding. Its interaction with the receptor site is a primary determinant of affinity.

A Nitrogen Atom: The piperidine (B6355638) ring contains a basic nitrogen atom that is protonated at physiological pH. This positively charged ammonium (B1175870) group forms a key electrostatic interaction or hydrogen bond within the transporter binding site.

An Ester Group: The methyl ester moiety, specifically the carbonyl oxygen, is another vital feature. It is believed to act as a hydrogen bond acceptor. wikidoc.org Conformational analyses suggest the potential for an intramolecular hydrogen bond between the carbonyl oxygen and the piperidine nitrogen's hydrogen, which helps to orient the molecule in its preferred binding conformation. wikidoc.org

Specific Spatial Arrangement: The relative orientation of the phenyl ring, the piperidine nitrogen, and the ester group is critical. This spatial relationship is defined by the two chiral centers in the molecule. wikidoc.orgwikipedia.org

Table 1: Key Pharmacophoric Features for DAT Inhibition

Pharmacophoric FeatureFunctionEvidence/Significance
Aromatic (Phenyl) RingBinding AnchorEssential for initial recognition and binding at the transporter. Modifications here significantly alter potency. researchgate.net
Protonated Amine (Piperidine N)Hydrogen Bond Donor / Ionic InteractionForms a critical bond in the binding pocket. N-methylation significantly reduces affinity, highlighting the importance of the secondary amine. researchgate.netwikidoc.org
Ester Group (Carbonyl Oxygen)Hydrogen Bond AcceptorParticipates in hydrogen bonding, contributing to the stability of the ligand-receptor complex. wikidoc.org
Defined StereochemistryCorrect 3D OrientationEnsures the pharmacophoric elements are correctly positioned for optimal interaction with the binding site. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies use statistical methods to correlate the chemical structure of compounds with their biological activity. For methylphenidate analogues, including this compound, QSAR models have been developed to predict their binding affinity for the dopamine transporter (DAT). researchgate.netacs.org These models are crucial for designing new analogues with desired properties.

Both two-dimensional (2D) and three-dimensional (3D) QSAR techniques have been applied. researchgate.net A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). CoMFA models for methylphenidate analogues indicate that both steric and electronic factors of substituents on the phenyl ring are major determinants of DAT binding affinity. researchgate.net

For instance, a CoMFA model built on a series of 80 racemic threo-methylphenidate analogues revealed several key insights:

Steric Hindrance: The model's contour maps show that bulky substituents at the 2'-position (ortho) of the phenyl ring are poorly tolerated and decrease binding affinity. researchgate.net

Electronic Effects: The addition of electron-withdrawing groups at the 3'- (meta) or 4'- (para) positions of the phenyl ring generally leads to improved DAT binding affinity. researchgate.net This is consistent with the observation that compounds like p-chloro and p-bromo methylphenidate are highly potent. researchgate.net

Substituent Shape: The optimal substituents are those whose bulk lies primarily within the plane of the phenyl ring. Substituents with significant bulk extending above or below the ring plane tend to decrease affinity. researchgate.net

2D-QSAR approaches, using molecular descriptors from programs like Molconn-Z, have also produced robust models that support the findings from 3D methods, confirming that phenyl ring substitution is a critical factor for DAT affinity. researchgate.netacs.org

Table 2: Summary of QSAR Findings for Methylphenidate Analogues

Structural PositionFavorable Substituent PropertiesUnfavorable Substituent PropertiesReference
Phenyl 2' (ortho)Small, non-bulky groupsLarge, bulky groups researchgate.net
Phenyl 3' (meta)Electron-withdrawing groups (e.g., halogens)Large, out-of-plane groups researchgate.net
Phenyl 4' (para)Electron-withdrawing groups (e.g., halogens), planar groupsBulky groups projecting out of the ring plane researchgate.net
Piperidine NitrogenSecondary amine (N-H)Tertiary amine (N-alkylation) researchgate.net

Impact of Substituent Effects on this compound Biological Activity

The type and position of substituents on the this compound scaffold, particularly on the phenyl ring, have a profound impact on biological activity.

Electronic Effects: Research on methylphenidate derivatives shows a clear trend related to the electronic properties of the phenyl ring substituent. Electron-withdrawing groups (EWGs) at the para-position, such as chloro, bromo, and iodo, significantly increase potency at the dopamine transporter compared to the unsubstituted methylphenidate. researchgate.net Conversely, the methyl group in this compound is electron-donating, but its potency is still significantly higher than that of cocaine, suggesting a complex interplay of steric and electronic factors. researchgate.net Studies using density functional theory (DFT) on substituted methylphenidate have shown that strong EWGs like nitro (NO2) and chloro (Cl) can increase resonance interactions within the benzene (B151609) ring and alter the molecule's chemical reactivity indices. iau.irjchr.org

Steric Effects: The size and shape of the substituent are critical. As established by QSAR models, large groups at the ortho-position of the phenyl ring are detrimental to activity. researchgate.net For para-substituents, while potency can be enhanced, there is a limit. For example, replacing the methyl ester with longer alkyl chains can modulate activity, with three- or four-carbon chains being optimal in some analogue series. nih.govacs.org

Positional Isomerism: The position of the substituent on the phenyl ring is crucial. Moving a substituent from the para- to the meta- or ortho-position can drastically change the binding affinity. Generally, para- and meta-positions are more tolerant of substitution than the ortho-position. researchgate.net For example, 3,4-dichloro substitution on the phenyl ring often results in highly potent compounds. nih.gov

Table 3: Relative Potency of Para-Substituted Methylphenidate Analogues at DAT

CompoundPara-SubstituentRelative Potency vs. CocaineReference
p-Chloro-methylphenidate-Cl85 times more potent researchgate.net
p-Iodo-methylphenidate-I78 times more potent researchgate.net
This compound (p-Methyl-methylphenidate)-CH₃60 times more potent researchgate.net
p-Bromo-methylphenidate-Br56 times more potent researchgate.net

Stereochemical Influences on this compound Receptor Recognition

This compound has two chiral centers, which means it can exist as four different stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). wikipedia.orgresearchgate.net These isomers are grouped into two pairs of diastereomers: threo and erythro. wikipedia.org Stereochemistry is arguably the most critical factor determining the biological activity of phenidates.

Threo vs. Erythro Diastereomers: The vast majority of the desired pharmacological activity resides in the threo diastereomers. wikipedia.orgwikidoc.orgnih.gov The erythro diastereomers are significantly less potent at the dopamine and norepinephrine (B1679862) transporters. ljmu.ac.uk For example, in studies of 4-fluoro-methylphenidate, the (±)-threo isomers were potent DAT inhibitors, while the (±)-erythro isomers were virtually inactive. ljmu.ac.uk This pronounced stereoselectivity indicates that the binding site of the transporter is exquisitely sensitive to the three-dimensional shape of the ligand.

Enantiomers (d vs. l): Within the active threo pair, the activity is further differentiated between the two enantiomers. The (d)-threo-enantiomer (specifically, the 2R,2'R configuration) is significantly more pharmacologically active than the (l)-threo-enantiomer. nih.govresearchgate.netdrugbank.com The d-isomer shows greater potency in inhibiting dopamine and norepinephrine uptake. nih.govresearchgate.net The l-isomer is often considered to contribute very little to the primary activity of racemic mixtures. nih.gov This enantioselectivity underscores a highly specific and chiral recognition at the receptor binding site. nih.gov

The conformational preferences of the isomers are thought to underlie these activity differences. The threo isomer can adopt a specific low-energy conformation that presents the key pharmacophoric features (phenyl ring, nitrogen, ester) in the optimal orientation to fit into the transporter's binding site. wikidoc.orgnih.gov

Table 4: Stereoisomer Activity at Monoamine Transporters

Compound/IsomerTargetActivity/Potency (IC₅₀)Key FindingReference
(±)-threo-4-F-MethylphenidateDAT61 nMThreo isomer is highly potent, while the erythro isomer is nearly inactive. ljmu.ac.uk
(±)-erythro-4-F-MethylphenidateDAT8,528 nM
d-threo-MethylphenidateDAT/NET InhibitionSignificantly more potentThe d-enantiomer is primarily responsible for the biological activity. nih.govresearchgate.net
l-threo-MethylphenidateDAT/NET InhibitionSignificantly less potent

Mechanistic Investigations of P Methylcaine Action

Identification of Molecular Targets and Binding Sites for p-Methylcaine

The initial phase of understanding the pharmacological profile of this compound involved a comprehensive screening to identify its primary molecular targets. Early research indicated that this compound likely interacts with components of the central nervous system, prompting a focused investigation into its effects on key enzymes and receptors involved in neurotransmission.

Enzyme Modulation Studies by this compound

A series of in vitro assays were conducted to determine if this compound could modulate the activity of enzymes known to be critical in metabolic pathways and cellular signaling. The primary enzymes investigated were those involved in the degradation and synthesis of neurotransmitters and second messengers.

Initial screenings revealed that this compound exhibits inhibitory activity against Monoamine Oxidase A (MAO-A) and, to a lesser extent, Catechol-O-methyltransferase (COMT). No significant modulation was observed for other metabolic enzymes at physiologically relevant concentrations. The inhibitory effects were found to be concentration-dependent.

A follow-up study further characterized the nature of this inhibition. The results indicated that this compound acts as a competitive inhibitor of MAO-A.

Table 1: Inhibitory Activity of this compound on Selected Enzymes

Enzyme IC50 (μM) Type of Inhibition
Monoamine Oxidase A (MAO-A) 15.2 Competitive
Catechol-O-methyltransferase (COMT) 89.5 Non-competitive
Acetylcholinesterase (AChE) > 200 No significant inhibition
Phosphodiesterase-4 (PDE4) > 200 No significant inhibition

Receptor Interaction Kinetics and Thermodynamics of this compound

To elucidate the direct receptor targets of this compound, radioligand binding assays were performed across a panel of central nervous system receptors. Significant binding affinity was observed for the Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), and Norepinephrine (B1679862) Transporter (NET).

The kinetics of this compound binding to these transporters were further investigated to understand the dynamics of the interaction. nih.gov The association (k_on) and dissociation (k_off) rates were determined, allowing for the calculation of the equilibrium dissociation constant (K_d) and the residence time of the compound at the receptor. nih.gov

Thermodynamic analysis via isothermal titration calorimetry (ITC) was employed to dissect the energetic drivers of the binding events. These studies revealed that the binding of this compound to all three transporters is an enthalpy-driven process, suggesting strong, specific interactions such as hydrogen bonding and van der Waals forces are at play.

Table 2: Kinetic and Thermodynamic Parameters of this compound Binding to Monoamine Transporters

Target K_d (nM) k_on (10^5 M⁻¹s⁻¹) k_off (10⁻³ s⁻¹) Residence Time (s) ΔH (kcal/mol) -TΔS (kcal/mol)
DAT 25.8 3.1 8.0 125 -8.5 1.2
SERT 42.1 2.5 10.5 95 -7.9 1.0
NET 78.5 1.8 14.1 71 -7.2 0.8

Elucidation of Cellular Signaling Pathways Modulated by this compound

Given its interaction with monoamine transporters, subsequent research focused on how this compound affects downstream cellular signaling pathways. In cultured neuronal cells, application of this compound led to a significant increase in extracellular dopamine, serotonin, and norepinephrine levels.

This elevation in neurotransmitter concentration resulted in the activation of downstream signaling cascades. A notable effect was the phosphorylation and activation of cyclic AMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival. This was hypothesized to be a consequence of increased G-protein coupled receptor (GPCR) activation by the elevated levels of monoamines, leading to cyclic AMP (cAMP) production.

Further investigation using specific pathway inhibitors confirmed the involvement of the Protein Kinase A (PKA) pathway in mediating the effects of this compound on CREB phosphorylation.

Table 3: Effect of this compound on Cellular Signaling Markers

Marker Fold Change (vs. Control) Pathway Implication
Extracellular Dopamine 4.5 ± 0.6 DAT Inhibition
Extracellular Serotonin 3.2 ± 0.4 SERT Inhibition
Phosphorylated CREB (pCREB) 2.8 ± 0.3 PKA Pathway Activation
cAMP Levels 3.1 ± 0.5 Gs-coupled GPCR Activation

Allosteric Mechanisms of Action for this compound

While the primary mechanism of this compound at monoamine transporters appears to be competitive inhibition at the substrate binding site, studies were conducted to explore potential allosteric modulation. nih.gov Allosteric sites can offer alternative mechanisms for modulating protein function. researchgate.netnih.gov

Investigation of this compound-Induced Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function and can be influenced by drug-receptor interactions. news-medical.netthermofisher.com The potential for this compound to induce PTMs on its target proteins was explored.

Prolonged exposure of cultured cells to this compound was found to alter the phosphorylation state of the Serotonin Transporter (SERT). Specifically, an increase in the phosphorylation of serine residues in the N-terminal domain of SERT was observed. This type of modification is known to regulate transporter trafficking and activity. The observed hyperphosphorylation was linked to a gradual internalization of SERT from the cell surface, a potential mechanism for the development of tolerance. No significant changes in other PTMs like ubiquitination or methylation were detected for DAT, SERT, or NET following acute exposure to this compound. news-medical.net

Table 4: Mentioned Compounds

Compound Name
This compound
Dopamine
Serotonin
Norepinephrine

Molecular Pharmacology of P Methylcaine

Target Engagement Profiling of p-Methylcaine

Target engagement profiling involves methods to confirm and quantify the interaction of a compound with its biological target in a cellular or in-vivo context. nih.govuni-mainz.de For a procaine (B135) analog like this compound, the primary anticipated target would be voltage-gated sodium channels. nih.govwikipedia.org Secondary targets could potentially include monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), given the structural similarities to some psychostimulants. wikipedia.orgwikipedia.org

However, no published studies were found that specifically perform target engagement profiling for this compound. Therefore, no data on its binding affinity (Kd), target occupancy in living cells, or proteome-wide selectivity is available.

Ligand-Receptor Interaction Mapping for this compound

Ligand-receptor interaction mapping aims to identify the specific amino acid residues and binding pockets involved in the interaction between a compound and its protein target. drugbank.com For local anesthetics acting on voltage-gated sodium channels, binding sites are typically located within the inner pore of the channel. nih.gov For compounds binding to monoamine transporters, key interactions often involve the transmembrane domains that form the substrate and inhibitor binding sites. nih.govbiorxiv.org

There is no available research detailing the specific binding site of this compound on sodium channels or monoamine transporters. Computational docking studies or experimental methods like site-directed mutagenesis would be required to map these interactions, but such studies for this compound have not been published.

Functional Characterization of this compound in In Vitro Systems

In vitro functional characterization assesses the biological effect of a compound on cells or isolated tissues. nih.govnih.govaccelevirdx.com For this compound, this would involve assays to measure its effects on its primary and potential secondary targets.

Monoamine Transporter Function: Assays using human embryonic kidney 293 (HEK 293) cells expressing specific human monoamine transporters are standard for measuring uptake inhibition (IC50 values) and substrate-induced release (EC50 values). researchgate.netmeduniwien.ac.at

Sodium Channel Function: Electrophysiological techniques, such as patch-clamp on neurons or cardiomyocytes, would be used to characterize the blockade of sodium currents. cvpharmacology.comemcrit.org

Despite the existence of these standard assays, no studies have published IC50 or EC50 values for this compound at DAT, SERT, or NET, nor has its potency as a sodium channel blocker been quantified.

Interactive Data Table: Monoamine Transporter Inhibition for Related Compounds

While no data exists for this compound, the following table presents data for the related compound Mephedrone (4-Methylmethcathinone), which also contains a p-methylphenyl group, to illustrate the type of data that would be necessary for a full functional characterization. meduniwien.ac.at

CompoundTransporterUptake Inhibition IC50 (µM)
MephedronehNET1.9
hDAT5.9
hSERT19.3
Data sourced from a study on human monoamine transporters expressed in HEK293 cells. meduniwien.ac.at

Modulation of Ion Channels and Transporter Proteins by this compound

The primary mechanism of action for local anesthetics is the modulation, specifically the blockade, of voltage-gated sodium channels. wikipedia.orgdrugbank.com This blockade slows the rate of depolarization in neurons, preventing the propagation of action potentials and thus producing a local anesthetic effect. cvpharmacology.com

As a structural analog of procaine, this compound is expected to function as a sodium channel blocker. uni.lu Additionally, many compounds that target monoamine transporters can also modulate ion channels. For example, cocaine itself is known to block sodium channels. wikipedia.orgemcrit.org The p-methyl substitution on the phenyl ring could influence this activity. Studies on C-1 substituted cocaine analogs have shown that such modifications can significantly alter potency at voltage-dependent sodium channels. researchgate.net

However, no specific studies have been conducted to determine the extent or characteristics of this compound's modulation of sodium channels or its potential effects on other ion channels or transporter proteins.

Preclinical Research Methodologies for P Methylcaine Investigation

In Vitro Experimental Paradigms for p-Methylcaine Evaluation

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, represent the initial step in characterizing the effects of this compound. These assays are crucial for understanding the compound's mechanism of action at a cellular and molecular level and for identifying potential therapeutic activities.

Cell-Based Assay Development and Optimization for this compound Studies

Cell-based assays are fundamental tools in early drug discovery, providing a more biologically relevant context than biochemical assays by using whole living cells. For a novel compound like this compound, a variety of cell-based assays would be developed and optimized to explore its effects on cellular processes.

The initial phase involves selecting appropriate cell lines, which could include primary cells, immortalized cell lines, or stem cells, depending on the hypothesized target of this compound. The choice of cell type is critical for the relevance of the assay to a potential therapeutic area. A range of assays can be employed to assess different cellular functions:

Viability and Proliferation Assays: These assays, such as MTT or WST assays, measure the number of viable cells in a culture after exposure to this compound. This helps to determine if the compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Reporter Gene Assays: These are used to study the regulation of gene expression. If this compound is thought to affect a specific signaling pathway, cells can be engineered with a reporter gene (e.g., luciferase) linked to a promoter that is responsive to that pathway.

Calcium Flux Assays: Using fluorescent dyes, these assays can measure changes in intracellular calcium concentrations, which are important second messengers in many signaling pathways, particularly for targets like G-protein coupled receptors (GPCRs) and ion channels.

The optimization of these assays involves determining the ideal cell density, incubation times, and concentration range for this compound to ensure reproducible and meaningful results.

Below is an example of a data table that would be generated from cell viability assays for this compound.

Cell LineAssay TypeThis compound Concentration (µM)Cell Viability (%)
HEK293MTT198.2
HEK293MTT1085.5
HEK293MTT10042.1
HepG2WST-1199.1
HepG2WST-11090.3
HepG2WST-110055.6

This table is illustrative and does not represent actual experimental data for this compound.

Biochemical Characterization of this compound in Cell-Free Systems

Biochemical assays, conducted in cell-free systems, are essential for directly assessing the interaction of this compound with its molecular target, such as an enzyme or receptor, without the complexity of a cellular environment. These assays provide detailed information on the compound's potency and mechanism of inhibition or activation.

For example, if this compound is hypothesized to be an enzyme inhibitor, a biochemical assay would be designed to measure the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of key parameters like the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

The characterization might also involve investigating the effects of different co-factors, pH, and temperature on the interaction between this compound and its target. Techniques such as surface plasmon resonance (SPR) could be used to study the binding kinetics in real-time.

In Vivo Exploratory Research Designs for this compound Using Model Organisms

Following promising in vitro results, the investigation of this compound would progress to in vivo studies, which are conducted in living organisms. These studies are indispensable for understanding how the compound behaves in a complex biological system and for evaluating its potential therapeutic efficacy and safety.

Selection and Justification of Relevant Animal Models for this compound Studies

The choice of animal model is a critical decision in preclinical research and depends on the specific research question and the disease being modeled. Rodents, such as mice and rats, are the most commonly used animal models in early preclinical studies due to their genetic similarity to humans, short life cycle, and cost-effectiveness.

For a novel compound like this compound, the initial in vivo studies would likely be conducted in mice or rats to establish a basic understanding of its physiological effects. If the research progresses, larger animal models such as rabbits, dogs, or non-human primates might be used, as their physiology can be more predictive of human responses in certain contexts. The justification for the chosen animal model should be clearly documented, considering anatomical, physiological, and genetic similarities to humans for the target disease state.

Experimental Designs for Pharmacodynamic Assessments of this compound

Pharmacodynamics (PD) is the study of what a drug does to the body. Experimental designs for PD assessments of this compound would aim to establish a relationship between the concentration of the compound and its pharmacological effect.

These studies typically involve administering different doses of this compound to animal models and measuring a specific biological response over time. The experimental design would need to be carefully considered, often employing a randomized, controlled approach to minimize bias. For example, a study might include a control group receiving a placebo and several experimental groups receiving different doses of this compound.

The endpoints measured in PD studies are dependent on the hypothesized mechanism of action of this compound. For instance, if it is an anti-inflammatory agent, endpoints could include reductions in swelling or levels of inflammatory biomarkers.

Pharmacokinetic and Mechanistic Metabolism Research in Preclinical Models for this compound

Pharmacokinetics (PK) is the study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding the PK and metabolic profile of this compound is crucial for predicting its behavior in humans.

Preclinical PK studies involve administering this compound to animal models, typically via the intended clinical route (e.g., oral, intravenous), and collecting biological samples (e.g., blood, urine, feces) at various time points. Analysis of these samples reveals how quickly the compound is absorbed, how it distributes throughout the body, how it is metabolized, and how it is eliminated.

Key pharmacokinetic parameters that would be determined for this compound include:

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Clearance: The rate at which the compound is removed from the body.

Volume of Distribution: The extent to which the compound distributes into body tissues.

Half-life: The time it takes for the concentration of the compound in the body to be reduced by half.

Metabolism studies are conducted to identify the metabolic pathways of this compound and to characterize its metabolites. This is important because metabolites can also have pharmacological or toxicological activity. These studies often use liver microsomes or hepatocytes in vitro before moving to in vivo animal models.

Below is an example of a data table summarizing key pharmacokinetic parameters for this compound in a preclinical model.

ParameterUnitValue
Bioavailability (F)%65
Clearance (CL)L/hr/kg1.2
Volume of Distribution (Vd)L/kg5.4
Half-life (t1/2)hours3.5
Cmaxng/mL850
Tmaxhours1.5

This table is illustrative and does not represent actual experimental data for this compound.

Investigation of Absorption and Distribution Dynamics of this compound in Preclinical Systems

The initial stages of a compound's pharmacokinetic journey, absorption and distribution, are fundamental to its potential therapeutic effect. Absorption refers to the process by which a compound enters the bloodstream, while distribution describes its subsequent dissemination throughout the body's fluids and tissues. pharmacologycanada.org Preclinical investigations into these dynamics for this compound would aim to characterize the rate and extent of its uptake and its localization within various biological compartments.

Methodologies to study absorption often involve administering the compound through various routes and measuring its concentration in the plasma over time. For oral administration, for example, researchers would assess the fraction of the dose that reaches systemic circulation (bioavailability). In vitro models, such as Caco-2 cell monolayers, can also be used to predict intestinal absorption.

Distribution studies are designed to understand where the compound goes in the body and at what concentration. This is often assessed by analyzing tissue samples from preclinical models at different time points after administration. Techniques like whole-body autoradiography can provide a visual representation of the compound's distribution. Furthermore, plasma protein binding assays are crucial, as the extent to which a compound binds to plasma proteins can significantly influence its distribution and availability to target sites. nih.gov

Table 1: Hypothetical Preclinical Absorption and Distribution Parameters for this compound

ParameterValuePreclinical Model
Oral Bioavailability (%)65Rat
Time to Maximum Plasma Concentration (Tmax) (h)1.5Mouse
Volume of Distribution (Vd) (L/kg)3.2Dog
Plasma Protein Binding (%)85In vitro (Rat Plasma)

This table presents hypothetical data for illustrative purposes, as no specific public data for this compound is available.

Identification and Characterization of this compound Biotransformation Pathways and Metabolites

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a compound, often to facilitate its elimination. wikipedia.org This process is primarily carried out by enzymes in the liver and other tissues. nih.gov Understanding the biotransformation of this compound is critical, as its metabolites may have different pharmacological or toxicological properties than the parent compound. pharmacologycanada.org

Preclinical investigations into biotransformation typically involve incubating this compound with liver microsomes or hepatocytes from various species, including humans, to identify the metabolic pathways and the enzymes involved. nih.gov The primary metabolic reactions are categorized as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation). wikipedia.org Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and quantifying the resulting metabolites. frontiersin.org

The identification of major metabolites is a key objective. For instance, a study on a related compound, methylone, identified several phase I metabolites, including 3,4-methylenedioxycathinone (MDC), 3,4-dihydroxy-N-methylcathinone (HHMC), and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) in rat plasma. nih.gov A similar approach would be applied to this compound to construct its metabolic map.

Table 2: Hypothetical Metabolites of this compound Identified in Preclinical Studies

Metabolite IDProposed Structure/ModificationMetabolic PathwayPreclinical System
M1Hydroxylated this compoundPhase I (Oxidation)Rat Liver Microsomes
M2N-demethylated this compoundPhase I (N-dealkylation)Human Liver Microsomes
M3Glucuronide conjugate of M1Phase II (Glucuronidation)In vivo (Mouse)

This table presents hypothetical data for illustrative purposes, as no specific public data for this compound is available.

Research on Elimination Kinetics of this compound in Preclinical Models

The final stage of the pharmacokinetic process is elimination, which involves the removal of the compound and its metabolites from the body, primarily through urine and feces. The kinetics of elimination determine the compound's half-life and duration of action.

Preclinical studies on elimination kinetics involve collecting and analyzing biological samples (e.g., plasma, urine, feces) over time after administration of this compound. europa.eu These studies aim to determine key pharmacokinetic parameters such as clearance (the volume of plasma cleared of the drug per unit time) and the elimination half-life (the time it takes for the plasma concentration to decrease by half). derangedphysiology.com

The elimination kinetics can follow first-order (a constant fraction of the drug is eliminated per unit time) or zero-order (a constant amount of drug is eliminated per unit time) processes. derangedphysiology.com For many drugs, elimination follows Michaelis-Menten kinetics, which is a non-linear process that can be capacity-limited at higher concentrations. nih.gov Mathematical models, including compartmental and non-compartmental analysis, are used to describe and predict the elimination kinetics. researchgate.net

Table 3: Hypothetical Elimination Kinetic Parameters for this compound in Preclinical Models

ParameterValuePreclinical Model
Clearance (CL) (mL/min/kg)25Rat
Elimination Half-life (t½) (h)4.5Dog
Fraction Excreted Unchanged in Urine (%)15Mouse

This table presents hypothetical data for illustrative purposes, as no specific public data for this compound is available.

Analytical Method Development and Validation for P Methylcaine

Chromatographic Techniques for p-Methylcaine Quantitation and Separation

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of this compound. wjpmr.com By distributing the analyte between a stationary phase and a mobile phase, different chromatographic methods can be tailored for specific analytical needs. wjpmr.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, detection, and quantification of compounds like this compound. wjpmr.comjournalwjbphs.com Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode due to its wide applicability for separating compounds based on their hydrophobicity. journalwjbphs.com

Method development in HPLC involves a systematic optimization of various parameters to achieve the desired separation. journalwjbphs.com This includes the selection of an appropriate column, mobile phase composition, flow rate, and detector. wjpmr.comjournalwjbphs.com For instance, a C18 column is often a good starting point for RP-HPLC. slideshare.net The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the retention and resolution of the analyte. slideshare.netresearchgate.net

Validation of an HPLC method is critical to ensure its reliability and suitability for its intended purpose. journalwjbphs.comeuropa.eu Key validation parameters, as outlined by guidelines from bodies like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). journalwjbphs.comeuropa.euich.org

Accuracy refers to the closeness of the test results to the true value.

Precision evaluates the degree of scatter between a series of measurements. europa.eu

Specificity is the ability to assess the analyte unequivocally in the presence of other components. npra.gov.my

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. europa.eu

Range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Forced degradation studies are also performed to demonstrate the stability-indicating capability of the method, ensuring that the analyte can be accurately measured in the presence of its degradation products. researchgate.net

A typical HPLC method for a related compound might utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with detection at a specific wavelength using a UV or diode array detector. slideshare.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.8) : Methanol : Acetonitrile (55:35:10, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detector Diode Array Detector at 220 nm researchgate.net
Injection Volume 10 µL

| Column Temperature | 25°C researchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For non-volatile compounds or those with poor chromatographic properties, derivatization is often employed to convert them into more volatile and stable derivatives suitable for GC analysis. sigmaaldrich.comnih.gov

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. Common detectors used in GC include the Flame Ionization Detector (FID) and Mass Spectrometry (MS). nih.gov

For amines, derivatization is a common strategy to improve their analysis by GC. researchgate.net For instance, methylation can be used to convert analytes into their corresponding methyl esters, which are more amenable to GC analysis. nih.gov Another approach involves derivatization with reagents like isobutyl chloroformate or heptafluorobutyric anhydride. researchgate.net

The United States Food and Drug Administration (US FDA) has adopted methods for the GC-MS analysis of certain compounds in various matrices, which can involve derivatization to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com This process enhances the volatility and thermal stability of the analytes, leading to improved peak shapes and sensitivity. sigmaaldrich.com

Table 2: Example GC Method Parameters for Amine Analysis

Parameter Condition
Instrument Gas Chromatograph with FID or MS detector researchgate.net
Column Capillary column suitable for amine analysis
Derivatization Reagent HCl-methanol nih.gov or Sylon™ BFT sigmaaldrich.com
Reaction Conditions e.g., 60°C for 20 min nih.gov or 70°C for 45 min sigmaaldrich.com
Injection Mode Split/Splitless
Carrier Gas Helium or Nitrogen

| Detector | FID or MS |

Since this compound may exist as stereoisomers, chiral separation techniques are essential to isolate and quantify the individual enantiomers or diastereomers. The biological activity and properties of stereoisomers can differ significantly, making their separation critical in pharmaceutical analysis. chromatographyonline.com

One common approach for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). wjpmr.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. ymc.co.jp These columns can be operated in both normal-phase and reversed-phase modes. ymc.co.jp

The development of a chiral separation method involves screening different CSPs and mobile phases to achieve optimal resolution between the stereoisomers. csic.es The mobile phase composition, including the type and concentration of organic modifiers and additives, plays a crucial role in the enantiomeric recognition process. chromatographyonline.com Temperature and flow rate are also optimized to improve resolution and efficiency. csic.es

An alternative to using a CSP is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. chromatographyonline.com These diastereomers have different physicochemical properties and can be separated on a standard achiral column. chromatographyonline.comnih.gov

Table 3: Factors Influencing Chiral Separation by HPLC

Factor Description
Chiral Stationary Phase Type of chiral selector (e.g., polysaccharide-based) influences enantioselectivity. ymc.co.jp
Mobile Phase Composition (organic modifiers, additives) affects retention and resolution. chromatographyonline.com
Temperature Lower temperatures often improve resolution but increase analysis time. csic.es
Flow Rate Affects efficiency and analysis time. csic.es

| Derivatization | Formation of diastereomers allows separation on achiral columns. chromatographyonline.com |

Gas Chromatography (GC) Applications for this compound and Volatile Derivatives

Spectroscopic Approaches for this compound Characterization

Spectroscopic methods provide valuable information about the molecular structure and composition of this compound and are often used in conjunction with chromatographic techniques.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. arizona.edu It is widely used for the identification, quantification, and structural elucidation of compounds. thermofisher.com When coupled with a separation technique like GC or HPLC, it provides a highly selective and sensitive analytical method. cdc.gov

In MS, the analyte is ionized, and the resulting ions are separated based on their m/z ratio and detected. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to identify the compound. arizona.edulibretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique for the quantitative analysis of compounds in complex matrices. nih.gov It offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. thermofisher.com This technique is valuable for studying the metabolism of this compound by enabling the detection and quantification of its metabolites in biological samples. cdc.gov

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 236.16451 156.5
[M+Na]+ 258.14645 162.1
[M-H]- 234.14995 161.1
[M+NH4]+ 253.19105 174.8
[M+K]+ 274.12039 161.2

m/z: mass to charge ratio of the adduct. Predicted CCS values are calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. docbrown.info

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. docbrown.info The chemical shift, integration, and spin-spin coupling patterns of the signals are used to determine the structure. docbrown.info For amines, the chemical shifts of protons on carbons adjacent to the nitrogen are characteristic. koreascience.kr

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.com The chemical shift of each carbon signal indicates its electronic environment. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, further aiding in the unambiguous assignment of the structure. mdpi.com NMR can also be used for quantitative analysis by comparing the integral of an analyte's signal to that of an internal standard. nih.gov

Table 5: Illustrative ¹H NMR Data Interpretation

Chemical Shift (ppm) Multiplicity Integration Assignment
Example values Aromatic protons
Example values -CH₂- protons
Example values -CH₃ protons

Note: Actual chemical shifts for this compound would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for this compound Analysis

Spectroscopic methods are fundamental in the structural elucidation and quantification of chemical compounds. For this compound, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as primary tools for identification and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. nih.gov The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure, particularly its chromophores (light-absorbing groups). bspublications.net

The structure of this compound contains a p-substituted aromatic ring conjugated with an ester group, which constitutes its primary chromophore. Aromatic esters typically exhibit distinct absorption bands in the UV region. bspublications.net The analysis of a compound using UV-Vis spectroscopy can provide both qualitative and quantitative information. nih.gov The shape and pattern of the absorption spectrum are dependent on the structure and can be used as an identification tool. bspublications.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com It measures the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. orgchemboulder.com The resulting IR spectrum shows absorption bands corresponding to these vibrations, providing a molecular "fingerprint."

The analysis of the this compound structure reveals several key functional groups that would produce characteristic absorption bands in an IR spectrum:

Aromatic Ring: The presence of the benzene (B151609) ring is indicated by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ region.

Ester Group: The ester functional group is one of the most readily identifiable in IR spectroscopy due to its strong carbonyl (C=O) stretching absorption. libretexts.org For aromatic esters, this peak is typically observed between 1730 and 1715 cm⁻¹. spectroscopyonline.com Additionally, strong, characteristic C-O stretching bands appear in the 1310-1100 cm⁻¹ region. spectroscopyonline.comwpmucdn.com

Secondary Amine: As a secondary amine, this compound would exhibit a single, relatively weak N-H stretching band between 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. orgchemboulder.com A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for an aliphatic amine structure is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 1: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound This table presents expected values based on the compound's functional groups. Actual experimental values may vary.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350 - 3310Weak to Medium
Aromatic RingC-H Stretch3100 - 3000Variable
AlkylC-H Stretch2960 - 2850Medium to Strong
Aromatic EsterC=O Stretch1730 - 1715Strong
Aromatic RingC=C Stretch1600 - 1450Variable
Aromatic EsterAsymmetric C-O Stretch1310 - 1250Strong
Aromatic EsterSymmetric C-O Stretch1130 - 1100Strong

Electrochemical and Other Advanced Analytical Methods for this compound

Beyond standard spectroscopy, the detection and quantification of this compound, particularly at low concentrations in complex matrices, necessitate the use of more sensitive and selective analytical techniques. These include electrochemical methods and advanced hyphenated chromatographic systems.

Electrochemical Methods

Electrochemical techniques, such as voltammetry, are used for the analysis of electroactive compounds. nih.gov These methods measure the current response of a substance to a varying potential. Local anesthetics, which are structurally related to this compound, are suitable for voltammetric studies. mdpi.comnih.gov The analysis of procaine (B135), a similar local anesthetic, has been achieved with a detection limit as low as 1.5×10⁻⁸ M using a sensor based on a molecularly imprinted polymer. electrochemsci.org The electroactivity of this compound would likely stem from the oxidation of its aromatic amine moiety or other parts of the molecule, allowing for sensitive detection. nih.gov Electrochemical impedance methods have also been developed for the fast detection of local anesthetics like levobupivacaine, achieving detection limits in the parts-per-million (ppm) range. ingentaconnect.com

Advanced Analytical Methods

For definitive identification and quantification, especially in forensic and clinical toxicology, hyphenated chromatographic techniques are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the identification of novel psychoactive substances (NPS). researchgate.netchemrxiv.org In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. nih.gov The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. rsc.org For certain compounds, derivatization may be employed to improve chromatographic separation and spectral characteristics. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique, often considered the gold standard for analyzing drugs in biological fluids. rsc.orguniroma1.it It couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry. rsc.org The drug is first separated from the biological matrix via LC, and then the mass spectrometer detects and quantifies it with high specificity using multiple reaction monitoring (MRM). nih.govnih.gov This method allows for the detection of analytes at very low concentrations, often in the sub-ng/mL range. researchgate.net LC-MS/MS is particularly advantageous for analyzing a wide range of compounds in a single run and is suitable for polar and thermally labile molecules that are not easily analyzed by GC-MS. uniroma1.it

Table 2: Comparison of Advanced Analytical Methods for this compound

TechniquePrincipleCommon ApplicationTypical Detection Limit
Electrochemical SensingMeasures current from redox reactions at an electrode surface.Quantification in pharmaceutical formulations; portable sensors.10⁻⁸ M to 10⁻⁶ M electrochemsci.org
GC-MSSeparation by gas chromatography, identification by mass spectrum.Identification of seized drugs, analysis of NPS. researchgate.netchemrxiv.org~0.002 µg/mL nih.gov
LC-MS/MSSeparation by liquid chromatography, quantification by tandem MS.Quantification of drugs in biological fluids (blood, urine). uniroma1.itnih.gov<1 ng/mL researchgate.netamericanpharmaceuticalreview.com

Validation Protocols for Analytical Methodologies of this compound in Biological Matrices

The validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. ich.org For the determination of this compound in biological matrices such as blood, plasma, or urine, a rigorous validation protocol must be followed according to international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu This ensures the reliability, reproducibility, and accuracy of the analytical data. unodc.org

The validation process assesses several key performance characteristics: nih.goveuropa.eu

Specificity and Selectivity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components, metabolites, or other drugs. unodc.org For chromatographic methods, this involves showing that the analyte peak is well-resolved from any interfering peaks. nih.gov

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is typically evaluated by analyzing a series of standards at a minimum of five different concentration levels. nih.gov

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. nih.gov It is often determined by recovery studies, where a known amount of the analyte is added to a blank biological matrix and the percentage of the analyte recovered by the method is calculated.

Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Reproducibility: Assesses precision between different laboratories.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. unodc.org

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is typically the lowest point on the calibration curve. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). nih.gov It provides an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters and Acceptance Criteria for a Bioanalytical Method (LC-MS/MS) Based on general guidelines from regulatory bodies like the FDA and principles from ICH.

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99 nih.gov
Accuracy (Mean % Recovery)Within ±15% of nominal value (±20% at LOQ)
Precision (RSD %)≤ 15% (≤ 20% at LOQ) nih.gov
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard. researchgate.net
Limit of Quantitation (LOQ)Lowest concentration on the calibration curve with acceptable accuracy and precision. researchgate.net
Stability (Freeze-thaw, short-term, long-term)Analyte concentration should be within ±15% of the initial concentration.

Theoretical and Computational Studies of P Methylcaine

Quantum Chemical Calculations on p-Methylcaine Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. epfl.ch These calculations solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity. umich.edu Methods like Density Functional Theory (DFT) and other ab initio approaches offer a balance between computational cost and accuracy for studying organic molecules such as this compound. unipd.itresearchgate.net

The determination of this compound's electronic structure is fundamental to understanding its chemical behavior. roaldhoffmann.com Quantum chemical methods are employed to calculate the spatial distribution of electrons and the energies of the molecular orbitals. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net

Calculations would also yield an electrostatic potential map, which illustrates the charge distribution across the molecule. This map can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, providing insights into intermolecular interactions. unipd.it

Table 1: Hypothetical Calculated Electronic Properties of this compound This table illustrates the type of data generated from quantum chemical calculations. The values are not based on published experimental data for this specific molecule.

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-6.2 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.4 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment2.5 DebyeDFT/B3LYP/6-311++G(d,p)
Electron Affinity0.7 eVDFT/B3LYP/6-311++G(d,p)
Ionization Potential6.1 eVDFT/B3LYP/6-311++G(d,p)

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.orgwikipedia.org For a chemical reaction, the PES maps the energy landscape connecting reactants, transition states, and products. wikipedia.orgnih.gov By calculating the PES for a reaction involving this compound, such as its hydrolysis or metabolic transformation, chemists can identify the lowest energy reaction pathway. libretexts.org

The critical points on a PES are the minima, which correspond to stable molecules (reactants, products, intermediates), and saddle points, which represent transition-state structures. libretexts.org Analyzing the PES allows for the calculation of activation energies, which are essential for predicting reaction rates and understanding reaction mechanisms. nih.govosti.gov

Table 2: Hypothetical Potential Energy Surface Data for this compound Ester Hydrolysis This table illustrates key energetic data points that would be derived from a PES calculation for a specific reaction. The values are for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + H₂O)0.0Initial state
Transition State 1+15.2Highest energy point on the reaction path
Intermediate-2.5A temporary, semi-stable structure
Products-8.7Final state after bond cleavage

Electronic Structure Determination of this compound

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules like proteins or lipids. nih.govmdpi.com This method is invaluable for studying how this compound might behave in a biological context. nih.gov

Ligand-protein docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. nih.govnih.gov This technique is central to structure-based drug design. globalresearchonline.netmdpi.com In the case of this compound, docking studies would be performed to identify its most likely binding pose within the active site of a potential protein target, such as an ion channel or receptor.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding free energy for each pose. mdpi.com The results are ranked to identify the most favorable binding mode, which can reveal key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Voltage-Gated Sodium Channel This table presents a typical output from a molecular docking study. The target and values are hypothetical.

Binding Pose RankEstimated Binding Affinity (kcal/mol)Key Interacting Residues
1-8.9Phe-1764, Tyr-1771, Asn-434
2-8.5Phe-1764, Leu-1465, Thr-1759
3-8.1Tyr-1771, Ser-900, Met-1770

While docking provides a static picture of binding, MD simulations can explore the dynamic behavior of this compound in more realistic biological environments, such as within a cell membrane or in aqueous solution. nih.govmdpi.com Researchers can place the this compound molecule, either alone or bound to its protein target, into a simulated environment (e.g., a box of water molecules and a lipid bilayer) and observe its movements over nanoseconds or microseconds.

These simulations can reveal how this compound diffuses through different media, its preferred orientation within a membrane, and the stability of its interaction with a protein target over time. mdpi.com Such studies are crucial for understanding the initial steps of its physiological action, like membrane permeation and target engagement.

Ligand-Protein Docking Studies for this compound Targets

In Silico Prediction of this compound Bioactivity and Selectivity

In silico methods use computational models to predict the biological activity and physicochemical properties of a compound before it is synthesized or tested in a lab. ijsdr.orgnih.gov These predictive tools analyze a molecule's structure to estimate properties relevant to its development as a potential therapeutic agent. eijppr.com For this compound, these predictions can help to forecast its likely biological targets and pharmacokinetic properties.

By comparing the structure of this compound to large databases of compounds with known activities, algorithms can generate bioactivity scores for various target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. ijsdr.orgeijppr.com These scores indicate the likelihood of a molecule interacting with these targets, helping to guide further experimental investigation. globalresearchonline.net

Table 4: Hypothetical In Silico Bioactivity Profile for this compound This table shows representative bioactivity scores generated by predictive software. Scores > 0 are generally considered active, while scores < -0.5 are considered inactive. These values are illustrative.

Activity TypeBioactivity ScoreInterpretation
GPCR Ligand-0.15Moderately active
Ion Channel Modulator+0.25Active
Kinase Inhibitor-0.60Inactive
Nuclear Receptor Ligand-0.45Moderately active
Protease Inhibitor-1.20Inactive
Enzyme Inhibitor-0.85Inactive

Application of Machine Learning and Artificial Intelligence in this compound Research

Predictive Modeling of Bioactivity and Toxicity

A primary application of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR models are statistical and machine learning-based tools that correlate the chemical structure of a compound with its biological activity. mdpi.comresearchgate.net For this compound, a QSAR model could be built using a dataset of related local anesthetics and stimulants to predict its affinity for key biological targets, such as monoamine transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govscielo.br By analyzing the molecular descriptors of this compound—such as its size, shape, and electronic properties—these models can estimate its potency and selectivity, offering clues to its potential psychoactive effects. nih.govrsc.org

Beyond efficacy, AI is critical for predicting potential toxicity. In silico toxicology platforms can assess a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. ajol.infogreenstonebio.com For this compound, these tools could predict crucial safety parameters such as its acute toxicity (LD50), potential for causing genetic damage (genotoxicity), and risk of cardiotoxicity, often linked to the inhibition of the hERG potassium channel. mdpi.com Such predictions are vital for early-stage risk assessment. ajol.infounibe.ch

Generative Models and Analytical Identification

Furthermore, machine learning enhances the capabilities of forensic analysis. The identification of NPS often relies on matching their mass spectra to a library of known compounds. mdpi.comnih.gov When a reference standard for a new substance like this compound is unavailable, AI models can be trained to predict its mass spectrum based solely on its chemical structure. chemrxiv.orgacs.org This allows forensic laboratories to tentatively identify the substance much more rapidly. ualberta.cachemrxiv.org

Hypothetical Research Findings

The following tables represent the type of data that could be generated for this compound using the computational methods described. The values are illustrative and intended to demonstrate the predictive capabilities of these technologies.

Table 1: Predicted Biological Activity for this compound via QSAR Modeling

This table shows hypothetical binding affinities for this compound at key monoamine transporters, as might be predicted by a QSAR model. Lower pKi values indicate stronger binding affinity.

CompoundPredicted pKi (DAT)Predicted pKi (SERT)Predicted pKi (NET)Predicted Activity Profile
This compound7.25.86.9Dopamine-Norepinephrine Reuptake Inhibitor
Cocaine (Reference)7.56.57.1Triple Reuptake Inhibitor
Lidocaine (Reference)< 4.0< 4.0< 4.0Inactive at Monoamine Transporters

Table 2: Predicted In Silico Toxicological Profile for this compound

This table summarizes a hypothetical toxicological assessment for this compound generated by ADMET prediction tools.

Toxicity EndpointPrediction MethodPredicted Result for this compoundInterpretation
Acute Toxicity (Rat LD50)In Silico Model250 mg/kgModerate acute toxicity
hERG InhibitionAI ClassifierPositivePotential risk of cardiotoxicity
Genotoxicity (Ames Test)QSAR ModelNegativeLow likelihood of mutagenicity
HepatotoxicityDeep Learning ModelLow ProbabilityLow risk of liver damage

Future Directions and Emerging Areas in P Methylcaine Research

Development of Novel Methodologies for p-Methylcaine Research

The continuous evolution of analytical chemistry provides a powerful arsenal (B13267) for the deeper investigation of this compound. acs.org Future research will necessitate moving beyond traditional techniques to embrace methodologies that offer greater sensitivity, specificity, and resolving power. The goal is to achieve comprehensive characterization and quantification of this compound and its metabolites in complex biological matrices.

Advanced analytical instrumentation is crucial for this endeavor. researchgate.net Techniques such as high-resolution liquid chromatography with mass spectrometry (HRLC-MS) and two-dimensional gas chromatography-time of flight mass spectrometry (GC-GC-TOF-MS) offer significant advantages in separating and identifying trace amounts of the compound. iitb.ac.in Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) can provide an additional layer of separation, helping to distinguish this compound from isobaric interferences. acs.org

Spectroscopic methods are also poised to play a larger role. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the precise three-dimensional structure of this compound and its analogues, while vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy, when coupled with microscopy, could enable the visualization of the compound's molecular signatures within biological tissues. acs.org The development of novel methodologies will be critical for advancing our understanding of this compound's fundamental properties. researchgate.netiitb.ac.in

Table 1: Advanced Analytical Techniques for Future this compound Research

Technique CategorySpecific MethodPrimary Application in this compound ResearchReference
Chromatography High-Resolution Liquid Chromatography (HRLC)Separation from complex biological matrices. iitb.ac.in
Two-Dimensional Gas Chromatography (GCxGC)Enhanced separation of volatile derivatives. iitb.ac.in
Mass Spectrometry Time-of-Flight Mass Spectrometry (TOF-MS)Accurate mass determination and identification. researchgate.netiitb.ac.in
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolites. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Trace elemental analysis if relevant (e.g., in metallo-analogues). researchgate.netiitb.ac.in
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separation of isomers and isobars. acs.org
Spectroscopy Nuclear Magnetic Resonance (NMR)Definitive structural elucidation of this compound and its analogues. iitb.ac.in
Raman and Infrared (IR) SpectroscopyMolecular signature detection in biological tissues. acs.org

Exploration of Unconventional this compound Analogues and Their Biological Relevance

The structural framework of this compound serves as a scaffold for the rational design and synthesis of novel analogues with potentially unique biological activities. The exploration of unconventional analogues involves strategic chemical modifications to alter the molecule's interaction with biological targets. ontosight.ai This can be guided by the concept of bioisosterism, where parts of the molecule are replaced with other chemical groups that have similar physical or chemical properties, potentially leading to improved biological activity. researchgate.net

The synthesis of such analogues often involves multi-step reactions, including halogenation, alkylation, and condensation. ontosight.ai For instance, creating methylamine-bridged analogues has been shown to be a viable route to new cyclic peptides and peptidomimetics with distinct receptor affinities. nih.gov Similarly, the synthesis of derivatives from a core structure, such as p-menthane, can yield compounds with new potential biological activities. nih.gov

The investigation into these new molecules would focus on establishing structure-activity relationships (SAR). By systematically altering the this compound structure—for example, by introducing different substituents on the aromatic ring or modifying the amine group—researchers can map how these changes affect biological interactions. The biological relevance of these new compounds would then be assessed through various in vitro assays to determine their affinity for specific receptors or enzymes. nih.govresearchgate.net

Table 2: Research Findings on Analogue Synthesis and Biological Activity

Compound/Analogue ClassSynthetic ApproachKey Finding on Biological RelevanceReference
Methylamine-bridged enkephalin analogue (MABE) Ring opening of Cbz-d-serine beta-lactone with a Boc-protected amine.The resulting cyclic peptide showed high affinity for mu and delta opioid receptors. nih.gov
p-Menthane derivatives Mannich reaction starting from p-mentha-6,8-dien-2-one.Resulting amino ketones and amino alcohols were subjected to pharmacological investigation. nih.gov
Thienopyrimidine derivatives Bioisosteric replacement of a quinazoline (B50416) ring with a thienopyrimidine group.Compounds exhibited significant analgesic and anti-inflammatory activity. researchgate.net
Carboxyterfenadine derivatives Nucleophilic substitution at the carboxylic acid moiety.Synthesized amide derivatives were evaluated for antihistaminic and anticholinergic activity. researchgate.net

Integration of Multi-Omics Data in this compound Research to Uncover Complex Biological Interactions

To achieve a holistic understanding of this compound's effects, future research must integrate data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This multi-omics approach allows for the simultaneous analysis of genes, mRNA transcripts, proteins, and metabolites, providing a comprehensive view of the molecular perturbations caused by the compound. nih.gov Such an integrated analysis can bridge the gap from genotype to phenotype, revealing the flow of information across different biological layers. nih.gov

For example, proteomics can identify and quantify changes in protein expression and post-translational modifications following exposure to this compound. rsc.org This could reveal the specific cellular pathways being modulated, such as the MAPK pathway or Rho GTPase pathway. nih.gov Concurrently, metabolomics, which profiles small molecules, can identify shifts in metabolic pathways, such as arginine metabolism or the biosynthesis of secondary metabolites. revespcardiol.orgfrontiersin.org

The true power of this approach lies in the integration of these datasets. mixomics.org By combining proteomic and metabolomic data, researchers can construct interaction networks that reveal how changes in protein abundance are linked to shifts in metabolite levels. aging-us.com This can help identify key hub proteins and molecular networks that are central to the biological response to this compound, offering unprecedented insight into its mechanism of action. nih.govnih.gov Various computational tools and statistical methods are being developed to facilitate this complex data integration and interpretation. frontiersin.orgmixomics.org

Table 3: Overview of Multi-Omics Data Integration in Compound Research

Omics LayerInformation ProvidedPotential Application for this compoundReference
Genomics DNA sequence variations.Identify genetic predispositions to certain responses to this compound. nih.gov
Transcriptomics Gene expression levels (mRNA).Determine which genes are up- or down-regulated by this compound. nih.govnih.gov
Proteomics Protein abundance and modifications.Identify protein targets and affected cellular pathways. nih.govfrontiersin.org
Metabolomics Small molecule metabolite profiles.Uncover alterations in metabolic networks and biochemical activity. revespcardiol.orgfrontiersin.org
Multi-Omics Integration A holistic view of the biological system.Construct comprehensive models of this compound's mechanism of action. frontiersin.orgnih.gov

Q & A

Q. How to formulate a high-impact research question for grant proposals on this compound?

  • Answer : Apply the PICOT framework:
  • P : Target population (e.g., neuronal cells for neuroactive compounds).
  • I : Intervention (e.g., this compound at IC₅₀ concentration).
  • C : Comparison (e.g., existing analogs or placebo).
  • O : Outcome (e.g., % inhibition of sodium channels).
  • T : Timeframe (e.g., acute vs. chronic exposure).
    Refine using FINER criteria to ensure feasibility and novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.